molecular formula C16H21NO2 B14159245 1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione CAS No. 339342-34-6

1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione

Cat. No.: B14159245
CAS No.: 339342-34-6
M. Wt: 259.34 g/mol
InChI Key: ULPFUSVHWSEKAW-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione is a heterocyclic organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable diketone under acidic or basic conditions can yield the desired piperidine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-methyl-3-propylpiperidine-2,6-dione stands out due to its unique substitution pattern on the piperidine ring, which can impart distinct biological and chemical properties compared to other piperidine derivatives .

Properties

CAS No.

339342-34-6

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-benzyl-4-methyl-3-propylpiperidine-2,6-dione

InChI

InChI=1S/C16H21NO2/c1-3-7-14-12(2)10-15(18)17(16(14)19)11-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3

InChI Key

ULPFUSVHWSEKAW-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(CC(=O)N(C1=O)CC2=CC=CC=C2)C

solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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